6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran
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Overview
Description
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans. It is characterized by the presence of two methoxy groups at the 6th and 7th positions of the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyrans .
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
5,7-Dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one: This compound shares a similar benzopyran structure with methoxy groups at different positions.
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Another closely related compound with additional methyl groups.
Uniqueness: 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79623-14-6 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
YXNZWUPLVHBMCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCO2)OC |
Origin of Product |
United States |
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